4-Amino-3-thiocyanatobenzonitrile
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Overview
Description
4-Amino-3-thiocyanatobenzonitrile is an organic compound with the molecular formula C8H5N3S It is a derivative of benzonitrile, featuring an amino group at the 4-position and a thiocyanate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-thiocyanatobenzonitrile can be synthesized through a reaction involving potassium thiocyanate and 4-aminobenzonitrile. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-thiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and thiocyanate groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Bromine in Water/Acetic Acid: This reagent can be used for specific substitution reactions.
Oxidizing Agents: Various oxidizing agents can be employed to modify the compound’s structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-Amino-3-thiocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Amino-3-thiocyanatobenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and the nature of the target. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
3-Thiocyanatobenzonitrile: Lacks the amino group, affecting its chemical properties and reactivity.
Uniqueness
This dual functionality makes it a versatile compound in various research and industrial contexts .
Properties
IUPAC Name |
(2-amino-5-cyanophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-6-1-2-7(11)8(3-6)12-5-10/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLLCFHXXWYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)SC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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